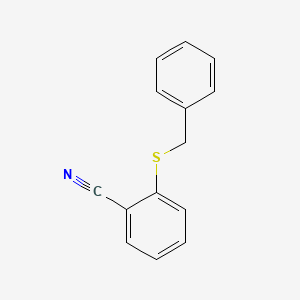

2-(Benzylthio)benzonitrile

Description

2-(Benzylthio)benzonitrile is an organic compound with the molecular formula C14H11NS It consists of a benzonitrile core substituted with a benzylthio group

Propriétés

IUPAC Name |

2-benzylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQODRQKCOTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran, palladium on carbon with hydrogen gas.

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: 2-(Benzylsulfinyl)benzonitrile, 2-(Benzylsulfonyl)benzonitrile.

Reduction: 2-(Benzylthio)benzylamine.

Substitution: 2-(Halobenzylthio)benzonitrile, 2-(Alkoxybenzylthio)benzonitrile.

Applications De Recherche Scientifique

2-(Benzylthio)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a precursor for drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Benzylthio)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the benzylthio group is the primary site of reactivity, forming sulfoxides or sulfones. In reduction reactions, the nitrile group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring. It lacks the benzylthio group, making it less reactive in certain types of chemical reactions.

2-(Benzylsulfonyl)benzonitrile: An oxidized derivative of 2-(Benzylthio)benzonitrile, where the sulfur atom is in the sulfonyl form. This compound has different reactivity and applications compared to the thio derivative.

2-(Benzylthio)benzaldehyde: A related compound where the nitrile group is replaced by an aldehyde group

Uniqueness: this compound is unique due to the presence of both the nitrile and benzylthio groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Activité Biologique

2-(Benzylthio)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antifungal and antitumor activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a benzothioether moiety attached to a benzonitrile group. Its molecular weight is approximately 225.31 g/mol. The compound's structure can influence its interaction with biological targets, which is crucial for its activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. In particular, derivatives synthesized from related thiazole compounds have shown promising results against various phytopathogenic fungi.

Table 1: Antifungal Activity of this compound Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Botrytis cinerea | 10 µg/mL |

| Compound B | Fusarium oxysporum | 15 µg/mL |

| Compound C | Aspergillus spp. | 12 µg/mL |

The above table summarizes the antifungal activity of selected derivatives, indicating that modifications to the benzyl group can significantly enhance efficacy against specific fungal strains .

Antitumor Activity

In addition to antifungal properties, this compound has been investigated for its antitumor activity. A study focusing on 5-aryloxadiazole derivatives revealed that certain modifications led to substantial inhibition of tumor cell proliferation.

Table 2: Antitumor Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 1.09 |

| Compound E | HeLa (Cervical Cancer) | 0.95 |

| Compound F | A549 (Lung Cancer) | 1.20 |

The data indicates that specific derivatives exhibit potent inhibitory effects on cancer cell lines, suggesting potential as therapeutic agents in oncology .

The biological activity of this compound is largely attributed to its interaction with cellular targets such as enzymes and receptors involved in critical pathways. For instance, studies have shown that certain derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a vital role in cell proliferation and survival.

Case Studies

- Antifungal Efficacy : A recent investigation demonstrated that derivatives of this compound exhibited enhanced antifungal activity when compared to traditional agents like Captan. The study employed an environmentally friendly synthesis method using water as a solvent, emphasizing the importance of sustainable practices in drug development .

- Antitumor Potential : Another study focused on the synthesis and evaluation of various benzothiazole derivatives showed that specific compounds significantly inhibited tumor growth in vitro and in vivo models, highlighting their potential as leads for new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.